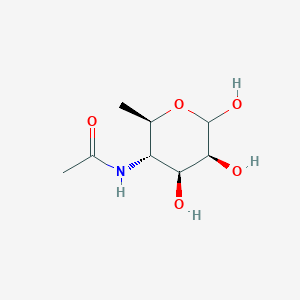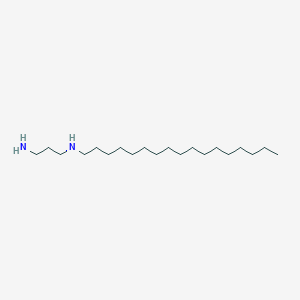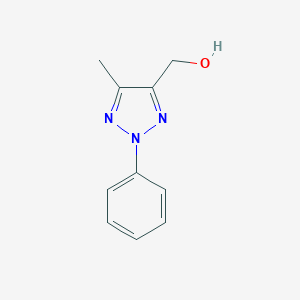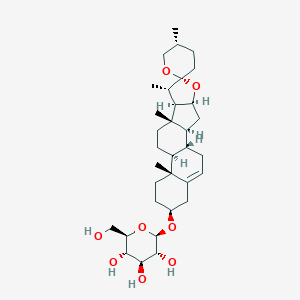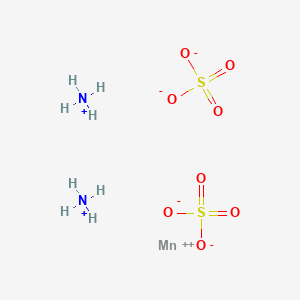
甘氨酸镁
概述
描述
Magnesium glycinate is a compound formed by the combination of magnesium and glycine, an amino acid. This compound is known for its high bioavailability, meaning it is easily absorbed by the body. Magnesium is an essential mineral involved in numerous bodily functions, including muscle and nerve function, blood sugar regulation, and bone health. Glycine, on the other hand, is a non-essential amino acid that plays a role in neurotransmission and has antioxidant properties .
科学研究应用
Magnesium glycinate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, magnesium glycinate is used as a reagent in various synthesis reactions. Its high solubility and stability make it a valuable compound for studying metal-amino acid interactions and coordination chemistry .
Biology: In biological research, magnesium glycinate is studied for its role in cellular functions and metabolic processes. It is used to investigate the effects of magnesium on enzyme activity, protein synthesis, and cellular signaling pathways .
Medicine: Magnesium glycinate is widely used in medicine as a dietary supplement to address magnesium deficiency. It is preferred over other magnesium salts due to its high bioavailability and minimal gastrointestinal side effects. It is also studied for its potential benefits in managing conditions such as hypertension, migraines, diabetes, and osteoporosis .
Industry: In industrial applications, magnesium glycinate is used in the production of health supplements and fortified foods. Its stability and solubility make it an ideal additive in various formulations .
作用机制
Target of Action
Magnesium glycinate is a combination of the essential mineral magnesium and the amino acid glycine . The primary targets of magnesium glycinate are the cells of the body where it plays a crucial role in various biochemical reactions .
Mode of Action
Magnesium glycinate dissociates into magnesium ions and glycine once consumed . Magnesium ions play a crucial role in various biochemical reactions in the body, including energy production, protein synthesis, muscle and nerve function, and maintaining healthy blood pressure levels . Glycine acts as a neurotransmitter and plays a pivotal role in regulating the nervous system .
Biochemical Pathways
Magnesium plays a vital role in the activity of intracellular proteins involved in insulin secretion in β-pancreatic cells, such as glucokinase, ATPase, and protein kinase C . It also participates directly in insulin sensitivity and signaling in peripheral tissues, acting in the phosphorylation of the receptor tyrosine kinase and the insulin receptor substrates 1, insulin receptor substrates 2, phosphatidylinositol 3-kinase, and protein kinase B . Furthermore, magnesium is involved in energy production, blood pressure regulation, normal heart rhythm, DNA and RNA creation, bone structure development, and nervous system regulation .
Pharmacokinetics
Magnesium glycinate is highly bioavailable, meaning the magnesium is easily absorbed through your small intestine .
Action Environment
The action, efficacy, and stability of magnesium glycinate can be influenced by various environmental factors. For example, kidney problems can cause difficulties in excreting excess magnesium, so it is advisable for a person with kidney issues to contact a doctor before taking magnesium glycinate . Furthermore, the presence of glycine in Magnesium Glycinate offers additional benefits beyond magnesium supplementation. Glycine is known for its role in collagen production, which is essential for maintaining healthy skin, joints, and connective tissues .
生化分析
Biochemical Properties
Magnesium glycinate is involved in numerous metabolic processes, playing an important role in the physiological function of the brain, heart, and skeletal muscle . It is a cofactor in the activation of hundreds of enzymatic processes regulating diverse biochemical reactions, including energy metabolism, protein synthesis, muscle and nerve function, blood glucose, and blood pressure control .
Cellular Effects
Magnesium glycinate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is primarily stored in bone, muscle, and soft tissue, and less than 1% is present in the extracellular fluid .
Molecular Mechanism
The molecular mechanism of action of magnesium glycinate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The metal ion in magnesium glycinate is bonded to the amino and carboxyl group to form two five-membered rings .
Temporal Effects in Laboratory Settings
The effects of magnesium glycinate over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of magnesium glycinate vary with different dosages in animal models . These could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Magnesium glycinate is involved in metabolic pathways, including any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Magnesium glycinate is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of magnesium glycinate and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Magnesium glycinate can be synthesized by reacting glycine with a magnesium compound such as magnesium oxide or magnesium hydroxide. The reaction typically involves dissolving glycine in water and then adding the magnesium compound. The mixture is heated to facilitate the reaction, resulting in the formation of magnesium glycinate. For example, one method involves adding glycine to deionized water, heating the mixture to around 85°C, and then adding magnesium hydroxide in portions. The reaction is allowed to proceed for about two hours, followed by filtration to remove any insoluble substances .
Industrial Production Methods: In industrial settings, the production of magnesium glycinate follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The reactant mixture is often subjected to additional purification steps, such as alcohol precipitation and vacuum drying, to obtain the final product .
化学反应分析
Types of Reactions: Magnesium glycinate primarily undergoes chelation reactions, where the magnesium ion forms coordinate bonds with the amino and carboxyl groups of glycine. This results in the formation of stable five-membered rings. The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions: The synthesis of magnesium glycinate typically involves reagents such as glycine and magnesium compounds (e.g., magnesium oxide, magnesium hydroxide). The reaction conditions include aqueous solutions, moderate heating (70-85°C), and stirring to ensure complete dissolution and reaction .
Major Products Formed: The primary product of the reaction is magnesium glycinate itself. The reaction is designed to maximize the yield of this compound, with minimal by-products .
相似化合物的比较
- Magnesium oxide
- Magnesium citrate
- Magnesium gluconate
属性
CAS 编号 |
14783-68-7 |
|---|---|
分子式 |
C4H8MgN2O4 |
分子量 |
172.42 g/mol |
IUPAC 名称 |
magnesium;2-aminoacetate |
InChI |
InChI=1S/2C2H5NO2.Mg/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 |
InChI 键 |
AACACXATQSKRQG-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Mg+2] |
规范 SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Mg+2] |
Key on ui other cas no. |
14783-68-7 |
同义词 |
is(glycinato)magnesium magnesium bis(glycinate) magnesium diglycinate |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
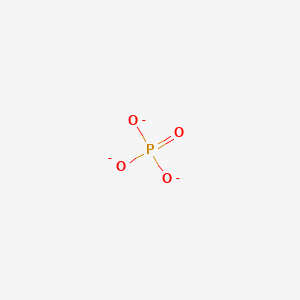
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)
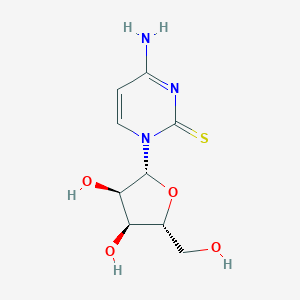
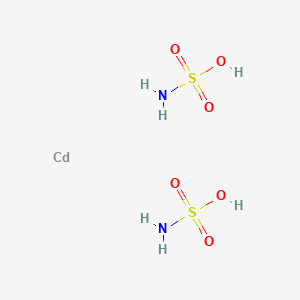
![(3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione](/img/structure/B84407.png)
![Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate](/img/structure/B84408.png)
